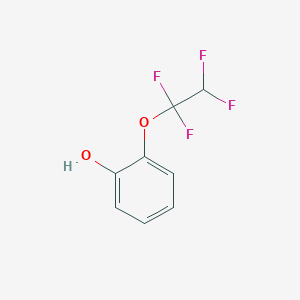
2-(1,1,2,2-Tetrafluoroethoxy)phenol
描述
2-(1,1,2,2-Tetrafluoroethoxy)phenol is an organic compound with the molecular formula C8H6F4O2 and a molecular weight of 210.13 g/mol . It is characterized by the presence of a phenol group substituted with a tetrafluoroethoxy group. This compound is primarily used in research settings and has various applications in chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)phenol typically involves the reaction of phenol with 1,1,2,2-tetrafluoroethanol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the nucleophilic substitution of the hydroxyl group of phenol with the tetrafluoroethoxy group.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. Industrial production would also consider factors such as cost, availability of raw materials, and environmental impact.
化学反应分析
Types of Reactions
2-(1,1,2,2-Tetrafluoroethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学研究应用
2-(1,1,2,2-Tetrafluoroethoxy)phenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1,1,2,2-Tetrafluoroethoxy)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in various chemical reactions, while the tetrafluoroethoxy group can influence the compound’s reactivity and stability. These interactions can affect enzyme activity, protein binding, and other biochemical processes .
相似化合物的比较
Similar Compounds
4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)phenol: Similar structure with a bromine atom instead of a hydroxyl group.
1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure with a methyl group instead of a hydroxyl group
Uniqueness
2-(1,1,2,2-Tetrafluoroethoxy)phenol is unique due to its specific combination of a phenol group and a tetrafluoroethoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
属性
IUPAC Name |
2-(1,1,2,2-tetrafluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWDMKAWONTKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381035 | |
| Record name | 2-(1,1,2,2-tetrafluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88553-88-2 | |
| Record name | 2-(1,1,2,2-tetrafluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

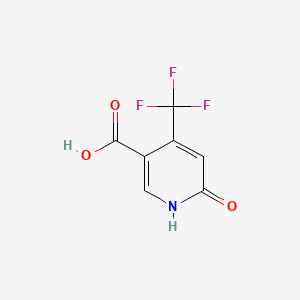
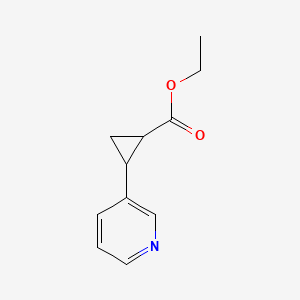
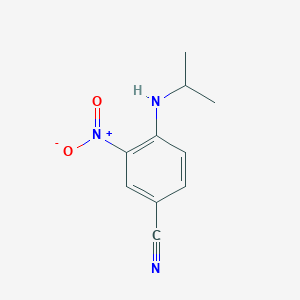
![4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1597961.png)
![2-Bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1597962.png)
![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1597965.png)
![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)
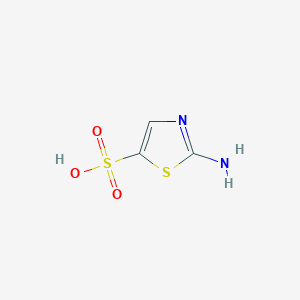
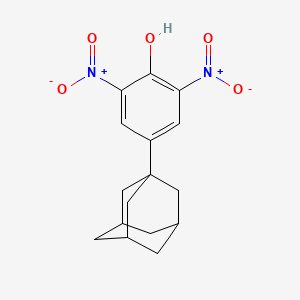
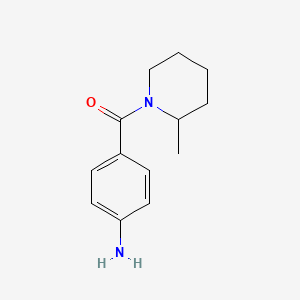
![1-[1-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B1597975.png)

![4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1597979.png)
